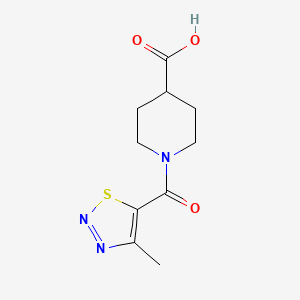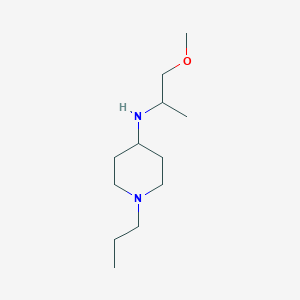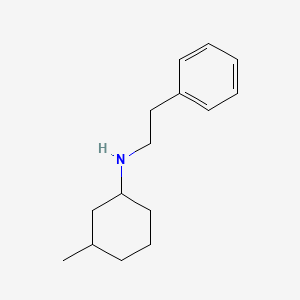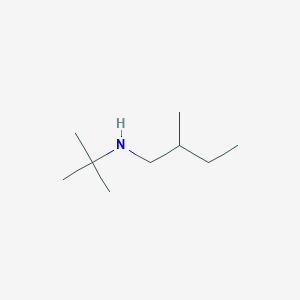![molecular formula C9H17NO B1462346 2-Azaspiro[4.5]decan-8-ol CAS No. 1454307-37-9](/img/structure/B1462346.png)
2-Azaspiro[4.5]decan-8-ol
Übersicht
Beschreibung
2-Azaspiro[4.5]decan-8-ol is a chemical compound with the molecular formula C9H17NO . It is used in the synthesis of biologically active compounds .
Synthesis Analysis
An efficient method for the synthesis of difluoroalkylated 2-azaspiro[4.5]decanes involves copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This reaction undergoes a tandem radical addition and dearomatizing cyclization process .Molecular Structure Analysis
The molecular structure of this compound consists of a spirocyclic system, which is a bicyclic compound where the two rings share only one atom . The molecular weight of the hydrochloride form of this compound is 191.7 .Chemical Reactions Analysis
The synthesized compounds of this compound have been examined for their anti-tumor activities against various human carcinoma cell lines .Physical and Chemical Properties Analysis
This compound has an average mass of 155.237 Da and a monoisotopic mass of 155.131012 Da . The hydrochloride form of this compound is an oil and should be stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Medizin: Potenzielle therapeutische Anwendungen
2-Azaspiro[4.5]decan-8-ol hat sich im Bereich der Medizin als vielversprechend erwiesen, da es zur Synthese biologisch aktiver Verbindungen beitragen kann . Es wurde als Vorläufer bei der Entwicklung verschiedener pharmakologisch aktiver Moleküle identifiziert. Beispielsweise wurden Derivate dieser Verbindung als Inhibitoren bei der Behandlung von Leberzellkarzinomen und als Modulatoren von Enzymen eingesetzt, die am Stoffwechsel und an Entzündungen beteiligt sind .
Materialwissenschaften: Schaffung neuer Materialien
In der Materialwissenschaft wird this compound für seine Rolle bei der Synthese neuer Materialien mit potenziellen Anwendungen in verschiedenen Industrien untersucht. Seine Derivate werden auf ihre Fähigkeit untersucht, hybride Photopolymermaterialien mit variablen Brechungsindizes zu bilden, die für die Herstellung von Photopolymer-Mikrostrukturen unerlässlich sind .
Chemische Synthese: Bausteine für komplexe Moleküle
Die Verbindung dient als vielseitiger Baustein in der chemischen Synthese und unterstützt die Herstellung komplexer Moleküle mit signifikanter biologischer Aktivität. Ihre Nützlichkeit bei der Synthese von difluoralkylierten Derivaten durch kupferkatalysierte Reaktionen verdeutlicht ihre Rolle bei der Erweiterung des Repertoires der synthetischen Chemie .
Pharmakologie: Wirkstoffforschung und -entwicklung
In der Pharmakologie wird diese Verbindung auf ihre potenzielle Verwendung in der Wirkstoffforschung und -entwicklung untersucht. Ihre strukturellen Eigenschaften machen sie zu einem attraktiven Gerüst für die Entwicklung neuer Medikamente, insbesondere solcher, die auf bestimmte Rezeptoren oder Enzyme abzielen, die an der Entstehung von Krankheiten beteiligt sind .
Biochemie: Enzyminhibition und Stoffwechselwege
Biochemisch werden this compound und seine Derivate auf ihre inhibitorischen Wirkungen auf Enzyme wie Vanin-1 untersucht, das eine bedeutende Rolle im Stoffwechsel und bei Entzündungen spielt. Dies hat Auswirkungen auf die Behandlung von Stoffwechselerkrankungen und Entzündungen .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-azaspiro[4.5]decan-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-8-1-3-9(4-2-8)5-6-10-7-9/h8,10-11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDBTGIIQHAPMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1O)CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(Pentan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1462266.png)
![(Butan-2-yl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1462267.png)
amine](/img/structure/B1462269.png)

![N-[(4-fluorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1462271.png)
![{1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine](/img/structure/B1462272.png)
![3-[Ethyl(methyl)carbamoyl]benzene-1-sulfonyl chloride](/img/structure/B1462277.png)

amine](/img/structure/B1462281.png)

![(Butan-2-yl)[2-(4-chlorophenyl)ethyl]amine](/img/structure/B1462283.png)
![1-(4-{[(Oxolan-2-yl)methyl]amino}piperidin-1-yl)ethan-1-one](/img/structure/B1462285.png)
